1-[2-(Methylsulfanyl)ethyl]piperazine
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Overview
Description
1-[2-(Methylsulfanyl)ethyl]piperazine is a chemical compound with the molecular formula C7H16N2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)ethyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves the ring opening of aziridines under the action of N-nucleophiles. This method is advantageous due to its operational simplicity and high yield . Additionally, the intermolecular cycloaddition of alkynes bearing amino groups has been employed in the large-scale synthesis of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfanyl)ethyl]piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
1-[2-(Methylsulfanyl)ethyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(Methylsulfanyl)ethyl]piperazine can be compared with other piperazine derivatives, such as:
1-methyl-4-[2-(methylsulfanyl)ethyl]piperazine: This compound has a similar structure but with a methyl group attached to the piperazine ring.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(methylsulfanyl)phenyl]piperazine: This derivative contains additional aromatic groups, which may confer different chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylsulfanylethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMAGZLJLYEAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60522677 |
Source
|
Record name | 1-[2-(Methylsulfanyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56764-71-7 |
Source
|
Record name | 1-[2-(Methylsulfanyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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